molecular formula C10H9NO3 B1586394 Methyl 2-(1,2-benzisoxazol-3-yl)acetate CAS No. 59899-89-7

Methyl 2-(1,2-benzisoxazol-3-yl)acetate

Cat. No. B1586394
CAS RN: 59899-89-7
M. Wt: 191.18 g/mol
InChI Key: VKNXYAQLRDOEFK-UHFFFAOYSA-N
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Description

“Methyl 2-(1,2-benzisoxazol-3-yl)acetate” is a chemical compound with the empirical formula C10H9NO3 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .


Molecular Structure Analysis

The molecular weight of “Methyl 2-(1,2-benzisoxazol-3-yl)acetate” is 191.18 . The SMILES string, which is a form of notation for describing the structure of chemical species using short ASCII strings, is COC(=O)Cc1noc2ccccc12 .


Physical And Chemical Properties Analysis

“Methyl 2-(1,2-benzisoxazol-3-yl)acetate” is a solid compound . Its InChI key, which is a unique identifier for chemical substances, is VKNXYAQLRDOEFK-UHFFFAOYSA-N .

Scientific Research Applications

Novel Aldose Reductase Inhibitors

Methyl 2-(1,2-benzisoxazol-3-yl)acetate derivatives have been investigated for their potential as aldose reductase inhibitors, which are crucial for treating chronic diabetic complications. For instance, a study introduced a novel series of 3-[(benzothiazol-2-yl)methyl]indole-N-alkanoic acid derivatives showing high potency and selectivity, including compounds with significant pharmacokinetic profiles and therapeutic effects in diabetic models (Van Zandt et al., 2005).

Crystallography and Molecular Structure

Research into the crystal structure and molecular dynamics of Methyl 2-(1,2-benzisoxazol-3-yl)acetate derivatives reveals their complex interactions and conformations. For example, the crystal structure analysis of azilsartan methyl ester ethyl acetate hemisolvate provided insights into molecular conformations and potential interactions in solid-state chemistry (Li et al., 2015).

Metal Organic Frameworks and Catalysis

The compound has also been utilized in the synthesis of metal-organic frameworks and catalysis studies. For instance, cyclopalladation of benzothiazoles, including Methyl 2-(1,2-benzisoxazol-3-yl)acetate derivatives, leads to novel nonpolymeric, acetate-bridged products with unique structural properties (O. and Steel, 1998).

Anti-inflammatory and Anticancer Applications

Derivatives of Methyl 2-(1,2-benzisoxazol-3-yl)acetate have been explored for their anti-inflammatory and anticancer properties. Multistep synthesis involving these compounds has resulted in novel series with significant in vitro anticancer activity (Varshney et al., 2015).

Novel Reactions and Synthetic Pathways

Research has also uncovered novel base-induced reactions of substituted (1,2-benzisoxazol-3-yl)acetates, leading to the discovery of new synthetic pathways and potentially useful chemical transformations (Ueda et al., 1988).

Safety And Hazards

“Methyl 2-(1,2-benzisoxazol-3-yl)acetate” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and calling a POISON CENTER or doctor/physician if feeling unwell .

properties

IUPAC Name

methyl 2-(1,2-benzoxazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-10(12)6-8-7-4-2-3-5-9(7)14-11-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNXYAQLRDOEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NOC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376936
Record name Methyl (1,2-benzoxazol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1,2-benzisoxazol-3-yl)acetate

CAS RN

59899-89-7
Record name Methyl (1,2-benzoxazol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1,2-benzisoxazole-3-acetic acid (prepared according to G. Casini et al, J. Het. Chem. 6, 1969, 279) (18 g), ether saturated with dry HCl (150 ml) and methanol (200 ml) was stirred for 2 h at room temperature. Removal of the volatiles in vacuo gave methyl 1,2-benzisoxazole-3-acetate (17 g) as an oil. The oil was dissolved in tetrahydrofuran (100 ml) and added dropwise to a suspension of lithium aluminium hydride (6 g) in tetrahydrofuran (200 ml) at 0-10° C. followed by stirring for 30 min at 15° C. Usual work-up gave 2-(1,2-benzisoxazol-3-yl)ethanol (13 g) as an oil.
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1,2-benzisoxazole-3-acetic acid (prepared according to G. Casini et al, J. Het. Chem. 6, 1969, 279) (18 g), ether saturated with dry HCI (150 ml) and methanol (200 ml) was stirred for 2 h at room temperature. Removal of the volatiles in vacuo gave methyl 1,2-benzisoxazole-3-acetate (17 g) as an oil.
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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